molecular formula C20H21N3O6 B4086117 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide

Cat. No. B4086117
M. Wt: 399.4 g/mol
InChI Key: ADGVXFOOPQEOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, commonly known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential therapeutic effects. It belongs to the class of compounds known as benzodioxole derivatives and has been found to have a wide range of biological activities.

Mechanism of Action

FGIN-1-27 acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. By blocking the activity of the D3 receptor, FGIN-1-27 can modulate the activity of the mesolimbic dopamine system, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
FGIN-1-27 has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can have a positive effect on mood and motivation. In addition, FGIN-1-27 has been found to decrease the levels of inflammatory cytokines, which can have a positive effect on the immune system.

Advantages and Limitations for Lab Experiments

FGIN-1-27 has several advantages for use in lab experiments. It has been extensively studied and has a well-established mechanism of action. In addition, it has been shown to have a wide range of biological activities, making it useful for studying a variety of disease models. However, FGIN-1-27 also has some limitations, including its relatively low potency and selectivity for the dopamine D3 receptor.

Future Directions

There are several potential future directions for research on FGIN-1-27. One area of interest is the development of more potent and selective D3 receptor antagonists, which could have improved therapeutic efficacy. Another area of interest is the investigation of the potential therapeutic effects of FGIN-1-27 in the treatment of addiction and other psychiatric disorders. Finally, further research is needed to better understand the biochemical and physiological effects of FGIN-1-27, which could lead to the development of new therapeutic strategies.

Scientific Research Applications

FGIN-1-27 has been extensively studied for its potential therapeutic effects in a variety of disease models. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In addition, FGIN-1-27 has been found to have potential therapeutic effects in the treatment of depression, anxiety, and addiction.

properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-13(24)14-9-17-18(29-12-28-17)10-15(14)21-19(25)11-22-4-6-23(7-5-22)20(26)16-3-2-8-27-16/h2-3,8-10H,4-7,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGVXFOOPQEOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide

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